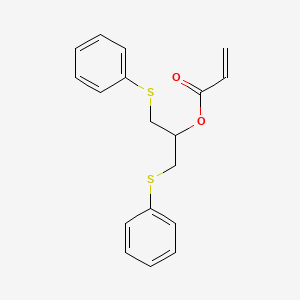
1,3-Bis(phenylsulfanyl)propan-2-YL prop-2-enoate
Cat. No. B8504861
Key on ui cas rn:
84819-35-2
M. Wt: 330.5 g/mol
InChI Key: GEOYSVNNOUCERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04362887
Procedure details


1,3-bis(phenylthio)-2-propyl acrylate was prepared by using benzenethiol in place of dodecanethiol in the procedures described in Steps (1) and (2) of Example 1. A solution of 15 grams of the acrylate, 5 grams of benzenethiol, and 1 milliliter of "Triton B" in 75 millilters of ethanol was heated under reflux for 51/2 hours. The reaction mixture was allowed to cool and was then poured into water. The oil which precipitated was separated by extraction with toluene. The toluene solution was stripped of solvent on a rotary evaporator leaving 19.8 grams of 1,3-bis-(phenylthio)-2-propyl 3-(phenylthio)propionate which was identified by means of its NMR spectrum.

Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
C1(S)C=CC=CC=1.[CH2:8]([S:20][CH2:21][CH2:22][C:23]([O:25][CH:26]([CH2:41][S:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48]CCCCCC)[CH2:27][S:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]CCCCCC)=[O:24])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]CCCCCC.C([O-])(=O)C=C.C(O)C>O>[C:23]([O:25][CH:26]([CH2:27][S:28][C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1)[CH2:41][S:42][C:43]1[CH:44]=[CH:45][CH:46]=[CH:47][CH:48]=1)(=[O:24])[CH:22]=[CH2:21].[C:8]1([S:20][CH2:21][CH2:22][C:23]([O:25][CH:26]([CH2:27][S:28][C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[CH2:41][S:42][C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][CH:48]=2)=[O:24])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S
|
Step Two
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)SCCC(=O)OC(CSCCCCCCCCCCCC)CSCCCCCCCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 51/2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil which precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated by extraction with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene solution was stripped of solvent on a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OC(CSC1=CC=CC=C1)CSC1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)SCCC(=O)OC(CSC1=CC=CC=C1)CSC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
